molecular formula C16H13F4N5O4 B279673 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

Número de catálogo: B279673
Peso molecular: 415.3 g/mol
Clave InChI: AQRKSBZZGMZPCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been the subject of numerous scientific studies.

Mecanismo De Acción

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 works by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis. Specifically, this compound binds to the ATP-binding site of RAF kinase, preventing its activation and downstream signaling. Additionally, this compound 43-9006 inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound 43-9006 has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of cytokines and chemokines that are involved in inflammation, and it has also been shown to have anti-angiogenic effects in non-cancerous tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 in lab experiments is its specificity for its target kinases. This compound has been extensively studied and has a well-characterized mechanism of action, making it a reliable tool for studying the effects of kinase inhibition. However, one limitation of using this compound 43-9006 is its potential toxicity at high doses, which can limit its use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006. One area of interest is the development of new compounds that are based on the structure of this compound 43-9006 but have improved pharmacological properties. Additionally, there is ongoing research into the use of this compound 43-9006 in combination with other anti-cancer agents, with the goal of improving treatment outcomes for cancer patients. Finally, there is interest in exploring the potential therapeutic applications of this compound 43-9006 in other disease settings, such as inflammatory disorders and cardiovascular disease.

Métodos De Síntesis

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 involves a multi-step process that begins with the reaction of 4-nitrophenylacetonitrile with 1,3-dichloroacetone to form the intermediate 4-nitro-1-(1,3-dioxolan-2-yl)methylbenzene. This intermediate is then reacted with difluoromethylpyrazole in the presence of a base to form the final product, this compound 43-9006.

Aplicaciones Científicas De Investigación

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of cancer. Specifically, this compound has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

Propiedades

Fórmula molecular

C16H13F4N5O4

Peso molecular

415.3 g/mol

Nombre IUPAC

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(4-nitropyrazol-1-yl)methyl]phenyl]methanone

InChI

InChI=1S/C16H13F4N5O4/c17-13(18)12-5-16(27,15(19)20)24(22-12)14(26)10-3-1-2-9(4-10)7-23-8-11(6-21-23)25(28)29/h1-4,6,8,13,15,27H,5,7H2

Clave InChI

AQRKSBZZGMZPCJ-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=CC=C2)CN3C=C(C=N3)[N+](=O)[O-])C(F)F

SMILES canónico

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)CN3C=C(C=N3)[N+](=O)[O-])C(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.